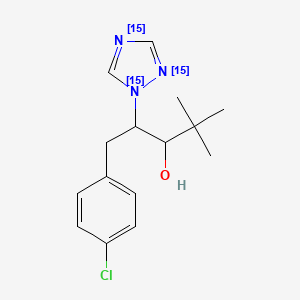

(Rac)-Paclobutrazol-15N3

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H20ClN3O |

|---|---|

Molecular Weight |

296.77 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-4,4-dimethyl-2-((1,2,4-15N3)1,2,4-triazol-1-yl)pentan-3-ol |

InChI |

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/i17+1,18+1,19+1 |

InChI Key |

RMOGWMIKYWRTKW-UMWURPMJSA-N |

Isomeric SMILES |

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)[15N]2C=[15N]C=[15N]2)O |

Canonical SMILES |

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Paclobutrazol-15N3 chemical structure and properties

(Rac)-Paclobutrazol-15N3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of this compound. It includes detailed experimental protocols for its analysis and visualizations of its biological pathway and analytical workflow. This compound is the isotopically labeled form of Paclobutrazol, a triazole-based plant growth retardant and fungicide.[1][2][3][4][5] The incorporation of three heavy nitrogen-15 atoms makes it an ideal internal standard for quantitative analysis in various matrices.[3][4][5]

Chemical Structure and Properties

Paclobutrazol possesses two chiral centers, resulting in four stereoisomers.[6] The commercial product is a racemic mixture of the (2RS,3RS) enantiomers, as this pair exhibits both plant growth regulatory and fungicidal activities.[7] The (2S,3S) isomer is primarily responsible for the growth-regulating properties by inhibiting gibberellin biosynthesis, while the (2R,3R) isomer provides the fungicidal action.[2][7]

This compound shares the same fundamental structure as its unlabeled counterpart, with the substitution of three ¹⁴N atoms for ¹⁵N atoms within the triazole ring.

Table 1: Chemical Identifiers and Properties of Paclobutrazol and this compound

| Property | (Rac)-Paclobutrazol | This compound | Reference(s) |

| IUPAC Name | (2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol | (2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-[15N3]triazol-1-yl)pentan-3-ol | [6][7][8] |

| Molecular Formula | C₁₅H₂₀ClN₃O | C₁₅H₂₀Cl¹⁵N₃O | [8][9][10] |

| Molecular Weight | 293.79 g/mol | ~296.79 g/mol | [8][9] |

| CAS Number | 76738-62-0 | 2642083-16-5 | [9][10] |

| Physical State | Crystalline solid | Not specified | |

| Melting Point | 165°C–166°C | Not specified | [7] |

| Water Solubility | 35 mg/L | Not specified | [7] |

| Density | 1.22 g/mL | Not specified | [7] |

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Paclobutrazol's primary mode of action is the inhibition of the plant hormone gibberellin (GA) biosynthesis.[1][2][11][12] Specifically, the (2S,3S) isomer of Paclobutrazol targets and inhibits ent-kaurene oxidase, a cytochrome P450 monooxygenase enzyme.[1][2][7] This enzyme is critical for catalyzing the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the GA biosynthetic pathway.[2][7][13]

The inhibition of this step leads to:

-

Reduced levels of active gibberellins (GAs) , which are responsible for stem elongation.[13][14] This results in a dwarfing effect, producing shorter, sturdier stems and reducing the risk of lodging in crops.[1][2][11]

-

Accumulation of Geranylgeranyl pyrophosphate (GGPP) , the precursor to ent-kaurene.[1][7] This accumulated GGPP can be diverted into other biosynthetic pathways, leading to increased production of abscisic acid (ABA) and the phytol group of chlorophyll.[1][7] The increase in ABA can improve the plant's tolerance to drought stress.[1][2]

-

Modulation of other phytohormones , including an increase in cytokinins and auxins, and a decrease in ethylene production.[2][7][15]

Caption: Inhibition of ent-kaurene oxidase by Paclobutrazol blocks gibberellin production.

Experimental Protocols: Analysis of Paclobutrazol

The quantification of Paclobutrazol residues in environmental and biological samples is crucial for regulatory and research purposes. This compound serves as an excellent internal standard in these analyses, particularly for mass spectrometry-based methods, due to its chemical similarity and mass difference from the native analyte.

Sample Preparation: Low-Temperature Partition Extraction

This method is effective for extracting Paclobutrazol from complex matrices like soil and potato.[16]

-

Objective: To extract Paclobutrazol from the sample matrix while minimizing co-extractives.

-

Procedure:

-

Weigh 10 g of a homogenized soil sample (or 25 g for potato) into a 100 mL centrifuge tube.[16]

-

Add 50 mL of acetonitrile to the tube.[16]

-

Fortify the sample with a known concentration of this compound internal standard solution.

-

Extract the sample using an ultrasonic bath for 10 minutes.[16]

-

Centrifuge the tube at 3000 g for 5 minutes to separate the solid and liquid phases.[16]

-

Place the centrifuge tube in a freezer at -20°C for at least 10 minutes. This low-temperature step freezes the aqueous layer and residual lipids, allowing for easy separation of the acetonitrile supernatant.[16]

-

Decant the acetonitrile supernatant.

-

Filter an aliquot of the supernatant through a 0.2 µm membrane filter prior to instrumental analysis.[16]

-

Instrumental Analysis: UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides high sensitivity and selectivity for the detection of Paclobutrazol.[16]

Table 2: UHPLC-MS/MS Instrumental Parameters

| Parameter | Condition | Reference(s) |

| Instrument | UHPLC system coupled to a triple quadrupole mass spectrometer | [16] |

| Column | Reversed-Phase C18 (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) | [16][17] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | [18] |

| Flow Rate | 0.3 mL/min | |

| Injection Volume | 5 µL | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| MS/MS Transitions | Paclobutrazol: Precursor Ion > Product IonsPaclobutrazol-15N3: Precursor Ion > Product Ions | |

| Detection | Multiple Reaction Monitoring (MRM) |

Note: Specific MS/MS transitions must be optimized for the instrument in use.

Caption: Analytical workflow for Paclobutrazol residue analysis using an internal standard.

References

- 1. Paclobutrazol - Wikipedia [en.wikipedia.org]

- 2. How does Paclobutrazol as a plant growth regulator affect plants?|News|Agripesticide [agripesticide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Paclobutrazol (Ref: PP 333) [sitem.herts.ac.uk]

- 7. omicsonline.org [omicsonline.org]

- 8. Paclobutrazol | C15H20ClN3O | CID 73671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Paclobutrazol [webbook.nist.gov]

- 10. This compound - Immunomart [immunomart.org]

- 11. chemicalwarehouse.com [chemicalwarehouse.com]

- 12. Plant Growth Regulators - Gibberellins (GA) inhibitors - Paclobutrazol [biotrend.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Understanding the Role of Gibberellic Acid and Paclobutrazol in Terminal Heat Stress Tolerance in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Paclobutrazol elevates auxin and abscisic acid, reduces gibberellins and zeatin and modulates their transporter genes in Marubakaido apple (Malus prunifolia Borkh. var. ringo Asami) rootstocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Paclobutrazol Residue Determination in Potato and Soil Using Low Temperature Partition Extraction and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ppqs.gov.in [ppqs.gov.in]

- 18. HPLC Separation of Growth Regulators (Paclobutrazol, Uniconazole, Daminozide) on Newcrom A Column | SIELC Technologies [sielc.com]

Synthesis and Isotopic Labeling of (Rac)-Paclobutrazol-¹⁵N₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of (Rac)-Paclobutrazol-¹⁵N₃. Paclobutrazol is a widely used plant growth regulator and fungicide. The introduction of stable isotopes, such as ¹⁵N, into its structure is invaluable for metabolism, pharmacokinetic, and environmental fate studies. This document details the synthetic pathway, experimental protocols, and expected analytical data for the preparation of (Rac)-Paclobutrazol-¹⁵N₃, serving as a vital resource for researchers in agrochemistry, drug development, and analytical sciences.

Introduction

Paclobutrazol, (2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol, is a triazole-based compound that functions by inhibiting gibberellin biosynthesis. To elucidate its mechanism of action, metabolic pathways, and environmental distribution, isotopically labeled analogs are essential. This guide focuses on the synthesis of Paclobutrazol with three ¹⁵N atoms incorporated into the 1,2,4-triazole ring, providing a powerful tool for sensitive and specific detection in complex matrices using mass spectrometry and NMR spectroscopy.

Synthetic Strategy

The synthesis of (Rac)-Paclobutrazol-¹⁵N₃ is a multi-step process that hinges on the initial preparation of the isotopically labeled heterocycle, 1,2,4-triazole-¹⁵N₃. This labeled intermediate is then coupled with a suitable side chain, followed by reduction to yield the final product. The overall synthetic scheme is depicted below.

Technical Guide: Physicochemical Properties of 15N Labeled Paclobutrazol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 15N labeled paclobutrazol, a crucial tool for advanced research in plant science and drug development. This document details its fundamental characteristics, analytical methodologies, and its intricate interactions within biological systems.

Core Physicochemical Properties

Isotopically labeled compounds, such as 15N labeled paclobutrazol, are invaluable for a range of quantitative and metabolic studies. It is important to note that the physicochemical properties of 15N labeled paclobutrazol are nearly identical to its unlabeled counterpart. The introduction of the 15N isotope results in a negligible change in the overall chemical behavior of the molecule, making it an excellent tracer for experimental purposes.

Table 1: Physicochemical Properties of Paclobutrazol

| Property | Value |

| Chemical Formula | C₁₅H₂₀ClN₃O |

| Molecular Weight (unlabeled) | 293.79 g/mol |

| Molecular Weight (15N₃-triazole labeled) | ~296.79 g/mol |

| Melting Point | 165-166 °C |

| Solubility in Water | 35 mg/L |

| Solubility in Organic Solvents | Readily soluble in polar organic solvents such as ethanol, methanol, and acetone. |

| Appearance | White crystalline solid |

Mechanism of Action and Signaling Pathways

Paclobutrazol is a potent plant growth regulator that primarily functions by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones that promote cell elongation and division.[1][2] This inhibition has cascading effects on other hormonal signaling pathways, notably those of abscisic acid (ABA) and auxin (indole-3-acetic acid, IAA).

Inhibition of Gibberellin Biosynthesis

Paclobutrazol specifically targets and inhibits the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase. This enzyme is critical for the conversion of ent-kaurene to ent-kaurenoic acid, a key step in the gibberellin biosynthesis pathway.[3] By blocking this step, paclobutrazol effectively reduces the endogenous levels of active gibberellins.

References

(Rac)-Paclobutrazol-15N3: A Comprehensive Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety data, handling protocols, and mechanistic insights for (Rac)-Paclobutrazol-15N3. While specific safety data for the ¹⁵N₃ isotopically labeled form is not extensively available, the toxicological profile is expected to be comparable to that of the parent compound, Paclobutrazol. This guide draws upon established data for Paclobutrazol to ensure a high standard of laboratory safety and experimental integrity.

Section 1: Safety Data Sheet (SDS) Summary

The following tables summarize the key quantitative safety and toxicological data for Paclobutrazol. Researchers handling this compound should adopt these values as a conservative baseline for safety assessments and exposure control measures.

Table 1.1: Acute Toxicity Data for Paclobutrazol

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat (male) | Oral | 1954 mg/kg | Moderate | [1] |

| LD₅₀ | Rat (female) | Oral | 1336 mg/kg | Moderate | [1] |

| LD₅₀ | Mouse | Oral | 490 - 1219 mg/kg | Moderate | [1] |

| LD₅₀ | Guinea Pig | Oral | 400 - 640 mg/kg | Moderate | [1][2] |

| LD₅₀ | Rabbit | Oral | 835 - 937 mg/kg | Moderate | [1][2] |

| LC₅₀ | Rat | Inhalation | > 2 mg/L (4h) | Moderate | [1] |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg | Low | [1] |

| LD₅₀ | Rabbit | Dermal | > 1000 mg/kg | Low | [1][2] |

LD₅₀ (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a tested population.[3] LC₅₀ (Lethal Concentration, 50%): The concentration of a substance in the air that is lethal to 50% of a tested population.[3]

Table 1.2: Chronic Toxicity and Other Endpoints for Paclobutrazol

| Endpoint | Species | Duration | Value | Effect | Reference |

| NOAEL | Rat | 2 years | 250 ppm | General Toxicity | [4] |

| NOAEL | Dog | 1 year | 15 mg/kg/day | Liver Toxicity | [1] |

| NOAEL | Rat | - | 250 ppm (23.2 mg/kg/day) | Parental & Offspring Effects | [4] |

| ADI | - | - | 0.1 mg/kg | - | [2] |

NOAEL (No-Observed-Adverse-Effect Level): The highest tested dose of a substance at which no adverse effects are observed in a population.[3] ADI (Acceptable Daily Intake): The amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.

Table 1.3: Ecotoxicity Data for Paclobutrazol

| Organism | Endpoint | Value | Classification | Reference |

| Fish (Rainbow Trout) | 96h LC₅₀ | 23.6 - 27.8 mg/L | Slightly Toxic | [1] |

| Aquatic Invertebrates (Daphnia magna) | 48h EC₅₀ | 33.3 mg/L | Slightly Toxic | [1] |

| Green Algae | 96h EC₅₀ | 12.7 mg/L | Slightly Toxic | [1] |

| Honey Bee | Contact LD₅₀ | > 40 µ g/bee | Practically Non-toxic | [1] |

| Earthworm | 14d LC₅₀ | > 1000 mg/kg soil | Practically Non-toxic | [1] |

Section 2: Handling and Personal Protective Equipment (PPE)

Proper handling of this compound is critical to minimize exposure and ensure a safe laboratory environment. The following protocols are based on the known hazards of Paclobutrazol.

Engineering Controls and Personal Protective Equipment

A tiered approach to exposure control should be implemented.

Spill and Disposal Procedures

In the event of a spill, the following workflow should be initiated immediately.

Waste disposal must be conducted in accordance with local, state, and federal regulations for hazardous materials.[2]

Section 3: Mechanism of Action

Paclobutrazol is a potent inhibitor of gibberellin biosynthesis.[5][6] Its primary mode of action is the inhibition of the cytochrome P450-dependent monooxygenase, ent-kaurene oxidase.[5][7] This enzyme catalyzes a critical step in the gibberellin biosynthetic pathway.

Section 4: Experimental Protocols

The following are generalized protocols for the application of Paclobutrazol in a research setting. Specific concentrations and application methods should be optimized based on the plant species and experimental objectives.

Preparation of Stock Solutions

Paclobutrazol is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide at approximately 10 mg/mL.[8] It is sparingly soluble in aqueous buffers.[8]

-

For organic-based applications: Dissolve this compound in the desired organic solvent to create a concentrated stock solution. Purge the solution with an inert gas to enhance stability.

-

For aqueous-based applications: First, dissolve the compound in a minimal amount of ethanol. Then, dilute with the aqueous buffer of choice to the final working concentration. A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[8] Aqueous solutions are not recommended for long-term storage and should be prepared fresh.[8]

Application Methods in Plant Biology Research

This method is effective for systemic uptake through the roots.

-

Prepare a dilution of the Paclobutrazol stock solution in water to the desired final concentration (e.g., 30, 60, 90, 120 mg/L).[9]

-

Withhold watering for 48 hours prior to application to ensure efficient uptake.[9]

-

Apply a known volume of the Paclobutrazol solution evenly to the soil surface around the base of the plant.[9][10]

-

For control plants, apply an equal volume of the vehicle solution (e.g., water with a corresponding low percentage of the organic solvent used for the stock solution).

This method allows for direct application to the leaves.

-

Prepare a dilution of the Paclobutrazol stock solution in water to the desired final concentration (e.g., 10, 20, 40 mg/L).[11] The addition of a surfactant may improve leaf coverage.

-

Using a hand sprayer, apply the solution to the foliage until the point of runoff.[9]

-

To prevent soil contamination, the pot surface can be covered with a protective material during application.[9]

-

Control plants should be sprayed with the vehicle solution.

Section 5: Conclusion

This compound is a valuable tool for research in plant biology and related fields. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is paramount. Understanding its mechanism of action as a gibberellin biosynthesis inhibitor allows for its targeted application in experimental designs. The provided protocols offer a foundation for researchers to develop specific methodologies for their studies. As with any chemical, a thorough review of the most current and comprehensive Safety Data Sheet for Paclobutrazol is recommended before commencing any work.

References

- 1. mass.gov [mass.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. omicsonline.org [omicsonline.org]

- 6. Paclobutrazol - Wikipedia [en.wikipedia.org]

- 7. omicsonline.org [omicsonline.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. jalexu.journals.ekb.eg [jalexu.journals.ekb.eg]

- 10. pomais.com [pomais.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Application of Paclobutrazol in Agriculture

Executive Summary: Paclobutrazol (PBZ) is a triazole-based plant growth regulator widely utilized in agriculture to manage plant growth, improve stress tolerance, and enhance crop yield and quality.[1][2] Its primary mechanism of action involves the inhibition of gibberellin (GA) biosynthesis, which leads to a cascade of morphological and physiological changes in the plant.[3][4] By blocking the enzyme ent-kaurene oxidase, PBZ reduces cell elongation, resulting in shorter, more compact plants with sturdier stems, thereby mitigating the risk of lodging in cereal crops.[1][3][5] Secondary effects include an increased allocation of resources to root development, leading to a higher root-to-shoot ratio and improved water and nutrient uptake.[6][7] Furthermore, PBZ has been shown to enhance plant resilience to various abiotic stresses, including drought, salinity, and extreme temperatures, by modulating hormonal levels and increasing the production of antioxidants and osmolytes.[2][8] This technical guide provides a comprehensive review of the scientific literature on paclobutrazol, detailing its mechanism of action, physiological effects, and practical applications in agriculture. It includes summaries of quantitative data, detailed experimental protocols from key studies, and visualizations of critical pathways and workflows to support researchers and scientists in the field.

Introduction to Paclobutrazol

Paclobutrazol, chemically known as (2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-pentan-3-ol, is a systemic plant growth retardant and fungicide belonging to the triazole family.[3][9] It is absorbed by plant tissues through roots, stems, or leaves and is transported primarily through the xylem to the growing points where it exerts its effects.[4][5][10] The growth-regulating properties of PBZ are primarily attributed to the (2S,3S) isomer, which is a potent inhibitor of gibberellin biosynthesis.[3][5] Its application in agriculture and horticulture aims to control vegetative growth, promote reproductive development, and enhance tolerance to environmental stresses.[2][6]

Mechanism of Action

Inhibition of Gibberellin Biosynthesis

The primary mode of action of paclobutrazol is the disruption of the gibberellin (GA) biosynthetic pathway.[4] GAs are crucial plant hormones that regulate cell division and elongation.[11] PBZ specifically inhibits ent-kaurene oxidase, a cytochrome P450 monooxygenase enzyme that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[1][3][12] This blockage occurs early in the GA pathway, leading to a significant reduction in the levels of active gibberellins, which in turn suppresses internodal elongation and results in a dwarfing effect on the plant.[1][2]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. omicsonline.org [omicsonline.org]

- 4. How does Paclobutrazol as a plant growth regulator affect plants?|News|Agripesticide [agripesticide.com]

- 5. Paclobutrazol - Wikipedia [en.wikipedia.org]

- 6. chemicalwarehouse.com [chemicalwarehouse.com]

- 7. Application of Paclobutrazol to Mitigate Environmental Stress of Urban Street Trees [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Medwin Publishers | Paclobutrazol (PBZ) and its Metabolic Function in Agriculture: A Review [medwinpublishers.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. medwinpublishers.com [medwinpublishers.com]

Unraveling the Dichotomy: A Technical Guide to the Biological Activity of Paclobutrazol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclobutrazol, a triazole-based plant growth regulator and fungicide, is a chiral molecule existing as a racemic mixture of (2R,3R)- and (2S,3S)-enantiomers. While commercially applied as a racemate, the biological activity of paclobutrazol is predominantly enantioselective. This technical guide provides an in-depth exploration of the distinct biological activities of paclobutrazol enantiomers, focusing on their mechanisms of action, quantitative effects, and the experimental methodologies used for their assessment. Understanding these enantiomeric differences is crucial for optimizing agricultural applications, assessing environmental impact, and exploring potential pharmaceutical applications.

Enantioselective Biological Activity: A Tale of Two Molecules

The two enantiomers of paclobutrazol exhibit markedly different biological activities. The (2S,3S)-enantiomer is primarily responsible for the plant growth-regulating effects, while the (2R,3R)-enantiomer displays stronger fungicidal properties. This functional divergence stems from their stereospecific interactions with different enzymes in plants and fungi.

Plant Growth Regulation by (2S,3S)-Paclobutrazol

The (2S,3S)-enantiomer is a potent inhibitor of gibberellin (GA) biosynthesis in plants. Gibberellins are a class of plant hormones that regulate various developmental processes, most notably stem elongation. By inhibiting GA production, (2S,3S)-paclobutrazol leads to a reduction in internode length, resulting in more compact, sturdier plants. This enantiomer is significantly more active in this regard than its (2R,3R) counterpart.

Fungicidal Activity of (2R,3R)-Paclobutrazol

The (2R,3R)-enantiomer is the more effective fungicide of the pair. Its mode of action lies in the inhibition of sterol biosynthesis in fungi, specifically the C14-demethylation step in the ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, fungal cell death. This activity is a hallmark of triazole fungicides.

Quantitative Data on Enantiomer Activity

The differential activity of paclobutrazol enantiomers can be quantified through various experimental assays. The following tables summarize key quantitative data from published studies.

Table 1: Inhibition of Gibberellin Biosynthesis

| Enantiomer | Target System | Inhibition Constant (Ki50) | Reference |

| (2S,3S)-Paclobutrazol | Cell-free system from Cucurbita maxima endosperm | 2 x 10⁻⁸ M | |

| (2R,3R)-Paclobutrazol | Cell-free system from Cucurbita maxima endosperm | 7 x 10⁻⁷ M | |

| (2S,3S)-Paclobutrazol | Cell-free system from Malus pumila embryos | 2 x 10⁻⁸ M | |

| (2R,3R)-Paclobutrazol | Cell-free system from Malus pumila embryos | 6 x 10⁻⁸ M |

Table 2: Phytotoxicity on Rice Seedlings

| Enantiomer | Parameter | 7-day EC50 Value (mg/L) | Relative Activity ((2R,3R)/(2S,3S)) | Reference |

| (2S,3S)-(-)-Paclobutrazol | Shoot Growth | 0.32 | 3.1 | |

| (2R,3R)-(+)-Paclobutrazol | Shoot Growth | 1.00 | 1.0 |

Table 3: Degradation in Soil

| Enantiomer | Soil Type | Half-life (t₁/₂) in days | Reference |

| (2S,3S)-Paclobutrazol | Not specified | 80 | |

| (2R,3R)-Paclobutrazol | Not specified | 50 | |

| S-paclobutrazol | Cultivated soil | 17.3 | |

| R-paclobutrazol | Cultivated soil | 28.9 |

Signaling Pathways and Mechanisms of Action

The distinct biological activities of paclobutrazol enantiomers are a direct consequence of their interference with specific biochemical pathways.

Gibberellin Biosynthesis Pathway Inhibition

(2S,3S)-Paclobutrazol specifically inhibits the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the gibberellin biosynthesis pathway. This inhibition is mediated by the binding of the enantiomer to the cytochrome P450 monooxygenases that catalyze these reactions.

Figure 1: Inhibition of the gibberellin biosynthesis pathway by (2S,3S)-paclobutrazol.

Fungal Ergosterol Biosynthesis Pathway Inhibition

(2R,3R)-Paclobutrazol targets the ergosterol biosynthesis pathway in fungi, a pathway essential for maintaining the integrity of fungal cell membranes. It specifically inhibits the lanosterol 14α-demethylase enzyme (CYP51), which is a cytochrome P450 enzyme.

Figure 2: Inhibition of the fungal ergosterol biosynthesis pathway by (2R,3R)-paclobutrazol.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of the biological activity of paclobutrazol enantiomers.

Enantioselective Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (2R,3R) and (2S,3S) enantiomers of paclobutrazol from a racemic mixture or environmental samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., cellulose- or amylose-based, such as Chiralcel OD-H or Lux Cellulose-1)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, methanol, water)

-

Paclobutrazol standard (racemic and, if available, enantiomerically pure)

-

Sample preparation materials (e.g., solid-phase extraction cartridges, filters)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., n-hexane:isopropanol). The optimal ratio will depend on the specific chiral column used and should be determined empirically to achieve baseline separation of the enantiomers.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Standard Injection: Inject a known concentration of the racemic paclobutrazol standard to determine the retention times of the two enantiomers and to establish a calibration curve.

-

Sample Preparation:

-

Liquid Samples (e.g., water): Pass the sample through a solid-phase extraction (SPE) cartridge to concentrate the analyte and remove interfering substances. Elute the paclobutrazol from the cartridge with an appropriate solvent, evaporate to dryness, and reconstitute in the mobile phase.

-

Solid Samples (e.g., soil, plant tissue): Extract the sample with an organic solvent (e.g., acetonitrile, acetone). The extract may require a clean-up step, such as liquid-liquid partitioning or SPE, before being concentrated and reconstituted in the mobile phase.

-

-

Sample Injection and Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

-

Quantification: Identify the peaks corresponding to the paclobutrazol enantiomers based on their retention times. Quantify the concentration of each enantiomer by comparing the peak areas to the calibration curve.

Figure 3: General workflow for the enantioselective analysis of paclobutrazol by HPLC.

Plant Growth Regulation Bioassay

Objective: To assess the inhibitory effect of paclobutrazol enantiomers on plant growth, specifically stem elongation.

Materials:

-

Seeds of a sensitive indicator plant (e.g., rice, wheat, cress)

-

Growth medium (e.g., agar, hydroponic solution, soil)

-

Petri dishes or small pots

-

Paclobutrazol enantiomers (stock solutions of known concentrations)

-

Growth chamber with controlled light, temperature, and humidity

-

Ruler or caliper for measurements

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of each paclobutrazol enantiomer and the racemic mixture in the chosen growth medium. Include a control group with no paclobutrazol.

-

Seed Germination: Surface sterilize the seeds and germinate them in the dark on moist filter paper until the radicle emerges.

-

Treatment Application: Transfer the germinated seedlings to the petri dishes or pots containing the prepared test solutions or treated soil.

-

Incubation: Place the seedlings in the growth chamber under controlled conditions for a specified period (e.g., 7-14 days).

-

Measurement: After the incubation period, carefully remove the seedlings and measure the length of the shoots (and roots, if desired).

-

Data Analysis: Calculate the average shoot length for each treatment group. Determine the EC50 value (the concentration that causes a 50% reduction in growth compared to the control) for each enantiomer and the racemate.

In Vitro Fungicidal Activity Assay

Objective: To determine the inhibitory effect of paclobutrazol enantiomers on the growth of a target fungus.

Materials:

-

Pure culture of a target fungus (e.g., Botrytis cinerea, Fusarium graminearum)

-

Fungal growth medium (e.g., Potato Dextrose Agar - PDA)

-

Petri dishes

-

Paclobutrazol enantiomers (stock solutions in a suitable solvent like DMSO or ethanol)

-

Micropipettes

-

Incubator

Procedure:

-

Preparation of Amended Media: Prepare the fungal growth medium and autoclave it. While the medium is still molten, add the paclobutrazol enantiomers and the racemic mixture at various concentrations. Pour the amended media into petri dishes and allow them to solidify. Include a control group with the solvent only.

-

Fungal Inoculation: Place a small plug of the actively growing fungal culture in the center of each agar plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus for several days.

-

Measurement: Measure the diameter of the fungal colony in two perpendicular directions daily.

-

Data Analysis: Calculate the average colony diameter for each treatment. Determine the EC50 value (the concentration that causes a 50% reduction in fungal growth compared to the control) for each enantiomer and the racemate.

Conclusion

The biological activity of paclobutrazol is a clear example of enantioselectivity in agrochemicals. The (2S,3S)-enantiomer is the primary driver of plant growth regulation through the inhibition of gibberellin biosynthesis, while the (2R,3R)-enantiomer exhibits superior fungicidal activity by targeting fungal sterol biosynthesis. This knowledge is paramount for the development of more effective and environmentally benign agricultural products. By utilizing enantiomerically pure formulations, it may be possible to reduce the overall application rates, minimize off-target effects, and enhance the desired biological response. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced activities of these and other chiral molecules.

The Unseen Workhorse: A Technical Guide to 15N in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of the stable isotope Nitrogen-15 (¹⁵N) in mass spectrometry-based analysis. From its natural abundance to its application in sophisticated quantitative proteomics and metabolomics, this document provides a comprehensive overview for researchers leveraging isotopic labeling in their experimental designs.

The Core Principles of Nitrogen-15

Nitrogen, a fundamental component of biological macromolecules, is predominantly found as the lighter isotope ¹⁴N. However, it is the naturally occurring, stable, heavier isotope, ¹⁵N, that has become an indispensable tool in modern analytical biochemistry.

Natural Abundance and Physical Properties

The vast majority of nitrogen in nature is ¹⁴N, with ¹⁵N present in a significantly smaller fraction. This low natural abundance is a key advantage for its use as a tracer, as its deliberate introduction creates a distinct mass shift that is readily detectable by mass spectrometry.

| Property | ¹⁴N | ¹⁵N |

| Natural Abundance | ~99.63%[1][2][3] | ~0.37%[1][2][3][4] |

| Atomic Mass (Da) | 14.003074 | 15.000108[5] |

| Nuclear Spin | 1 | 1/2[6][7] |

| Magnetic Moment (μN) | +0.40376100 | -0.28318884[8] |

The difference in nuclear spin between ¹⁴N and ¹⁵N is noteworthy. The integer spin of ¹⁴N can lead to quadrupolar broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, whereas the fractional spin of ¹⁵N provides narrower line widths, making it advantageous for NMR studies.[2][6]

The Role of ¹⁵N in Mass Spectrometry

The precise mass difference between ¹⁴N and ¹⁵N allows for the powerful application of stable isotope labeling in mass spectrometry. By introducing ¹⁵N-enriched compounds into biological systems, researchers can differentiate between pre-existing (light) and newly synthesized (heavy) molecules. This forms the basis for a variety of quantitative and qualitative analyses.

Isotopic Labeling Strategies

Metabolic labeling is a common approach where organisms or cells are cultured in media containing a ¹⁵N-labeled nutrient source.[9][10][11] This leads to the incorporation of ¹⁵N into the entire proteome or metabolome. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique in quantitative proteomics where specific amino acids are labeled with heavy isotopes.[12][13][14][15]

Quantitative Proteomics and Metabolomics

In a typical quantitative proteomics experiment, two cell populations are grown in parallel: one in standard "light" medium and the other in "heavy" medium containing ¹⁵N-labeled amino acids.[13] After experimental treatment, the cell populations are combined, and the proteins are extracted and digested into peptides. The chemically identical light and heavy peptides co-elute during liquid chromatography and are analyzed by a mass spectrometer. The instrument distinguishes the peptides based on their mass difference, and the ratio of their signal intensities provides an accurate measure of the relative abundance of the protein between the two conditions.[13] This approach minimizes experimental variability as the samples are combined early in the workflow.[9]

A similar principle applies to metabolomics, where the incorporation of ¹⁵N from a labeled precursor into various metabolites can be tracked, allowing for the elucidation of metabolic pathways and fluxes.[16][17]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving ¹⁵N labeling and mass spectrometry analysis.

Protocol for ¹⁵N Metabolic Labeling of E. coli for Protein Expression

This protocol is adapted for the expression of a ¹⁵N-labeled protein in E. coli.

Materials:

-

E. coli expression strain containing the plasmid for the protein of interest

-

M9 minimal medium components

-

¹⁵NH₄Cl (¹⁵N-labeled ammonium chloride)

-

Glucose (20% w/v, sterile)

-

1M MgSO₄ (sterile)

-

1M CaCl₂ (sterile)

-

Trace elements solution (100x, sterile)

-

Biotin (1 mg/mL, sterile)

-

Thiamin (1 mg/mL, sterile)

-

Appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

-

Day 1: Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Day 2: Acclimatization Culture:

-

Prepare 100 mL of M9 minimal medium in a 500 mL flask.

-

Add 1 mL of the overnight LB culture to the M9 medium.

-

Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

This step helps the cells adapt to the minimal medium.

-

-

Day 2: Main Culture Inoculation:

-

Prepare 1 L of M9 minimal medium in a 2 L flask, substituting standard NH₄Cl with 1 g of ¹⁵NH₄Cl.

-

Add sterile glucose, MgSO₄, CaCl₂, trace elements, biotin, thiamin, and the appropriate antibiotic.

-

Inoculate with the acclimatization culture.

-

Grow at 37°C with shaking.

-

-

Day 3: Induction and Harvest:

-

Monitor the OD₆₀₀ of the main culture.

-

When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C), depending on the protein.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C until purification.

-

Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a general framework for a duplex SILAC experiment.

Materials:

-

Mammalian cell line of interest

-

SILAC-grade DMEM or RPMI-1640 medium, deficient in L-arginine and L-lysine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-arginine and L-lysine

-

"Heavy" ¹⁵N₂-L-lysine and ¹³C₆-¹⁵N₂-L-arginine (or other desired heavy amino acids)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Procedure:

-

Adaptation Phase:

-

Culture the cells for at least five passages in the "heavy" SILAC medium to ensure complete incorporation of the heavy amino acids. The "heavy" medium is prepared by supplementing the amino acid-deficient medium with heavy L-arginine and L-lysine and dFBS.

-

In parallel, culture the control cells in "light" SILAC medium, which is supplemented with light L-arginine and L-lysine and dFBS.

-

Monitor the incorporation efficiency by mass spectrometry after a few passages. Complete incorporation is typically >97%.[12]

-

-

Experimental Phase:

-

Once complete labeling is achieved, plate the "light" and "heavy" labeled cells for the experiment.

-

Apply the experimental treatment to one population of cells (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.

-

-

Sample Collection and Mixing:

-

Harvest the "light" and "heavy" cell populations separately.

-

Count the cells from each population and mix them in a 1:1 ratio.

-

Wash the mixed cell pellet with ice-cold PBS.

-

-

Protein Extraction and Digestion:

-

Lyse the mixed cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysate.

-

Perform in-solution or in-gel digestion of the proteins using an enzyme such as trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the "light" and "heavy" peptide pairs. The software will calculate the heavy-to-light (H/L) ratios for each protein, representing the relative abundance change in response to the treatment.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for quantitative proteomics and a simplified signaling pathway that can be studied using these techniques.

Caption: A generalized experimental workflow for quantitative proteomics using ¹⁵N metabolic labeling.

References

- 1. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sketchviz.com [sketchviz.com]

- 4. ckisotopes.com [ckisotopes.com]

- 5. sketchviz.com [sketchviz.com]

- 6. graphviz.org [graphviz.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) | Springer Nature Experiments [experiments.springernature.com]

- 9. devtoolsdaily.com [devtoolsdaily.com]

- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 12. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 16. dot | Graphviz [graphviz.org]

- 17. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes: Quantitative Analysis of Paclobutrazol Using (Rac)-Paclobutrazol-15N3 Internal Standard

Abstract

This document provides a detailed protocol for the quantitative analysis of paclobutrazol in various matrices, such as soil, potatoes, and pears, using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method employs a stable isotope-labeled internal standard, (Rac)-Paclobutrazol-15N3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3] Detailed procedures for sample extraction, instrument setup, and data analysis are provided for researchers in environmental science, food safety, and agricultural sciences.

Introduction

Paclobutrazol is a plant growth regulator and triazole fungicide used to reduce vegetative growth and promote reproductive growth in various crops.[4][5] Its persistence in soil and potential for residue accumulation in food products necessitates sensitive and reliable analytical methods for monitoring.[6] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative mass spectrometry.[1][7][8] The SIL-IS co-elutes with the native analyte and experiences similar ionization effects, allowing for precise correction of analytical variability.[2][3][9] This application note describes a validated UHPLC-MS/MS method for the determination of paclobutrazol residues.

Principle of the Method

The method involves extracting paclobutrazol from the sample matrix using an organic solvent. A known amount of this compound internal standard is added at the beginning of the extraction process. The extract is then analyzed by UHPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared with known concentrations of paclobutrazol and a constant concentration of the internal standard.

Mechanism of Action: Gibberellin & Sterol Biosynthesis Inhibition

Paclobutrazol primarily functions by inhibiting the biosynthesis of gibberellins (GAs) and sterols.[4][10][11] Specifically, the (2S,3S) enantiomer of paclobutrazol inhibits ent-kaurene oxidase, a cytochrome P450 monooxygenase that catalyzes three steps in the conversion of ent-kaurene to gibberellin A12, a precursor for all other GAs.[4][12] This blockage leads to reduced levels of bioactive GAs, resulting in decreased internode elongation and stunted growth.[13][14] Additionally, the (2R,3R) enantiomer inhibits the C14-demethylation step in sterol biosynthesis, which accounts for its fungicidal properties.[4][10]

Caption: Paclobutrazol's dual mechanism of action.

Experimental Protocols

Reagents and Materials

-

Paclobutrazol analytical standard (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Anhydrous sodium sulfate

-

0.2 µm syringe filters (PTFE)

Standard Solutions Preparation

-

Primary Stock Solutions (100 µg/mL): Accurately weigh ~10 mg of paclobutrazol and this compound standards into separate 100 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the primary stock solution with a 50:50 (v/v) acetonitrile/water mixture.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation Protocol (Adapted from Potato/Soil Method)[6]

This protocol utilizes a simple and effective liquid-liquid extraction with low-temperature partitioning.

-

Homogenization: Weigh 10 g of the homogenized sample (e.g., soil, pear, or potato) into a 50 mL centrifuge tube.

-

Spiking: Add 100 µL of the 100 ng/mL this compound internal standard spiking solution to the sample.

-

Extraction: Add 20 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute, then sonicate for 10 minutes.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Low-Temperature Partitioning: Place the centrifuge tube in a freezer at -20°C for at least 30 minutes. The aqueous layer and solid debris will freeze, while the acetonitrile layer containing the analyte remains liquid.

-

Collection: Decant the supernatant (acetonitrile extract) into a clean tube.

-

Filtration: Filter an aliquot of the extract through a 0.2 µm PTFE syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

Caption: Workflow for sample preparation.

UHPLC-MS/MS Instrumental Conditions

The following are typical instrument parameters. Optimization may be required for specific instruments.

| Parameter | Setting |

| UHPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Column Temperature | 40°C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 4.0 | |

| 5.0 | |

| 5.1 | |

| 6.0 | |

| Mass Spectrometer | AB Sciex 4000 QTRAP or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp | 400°C |

| Nebulizer Gas | 40 psi |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| IonSpray Voltage | +4500 V |

Results and Data

MRM Transitions

The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |

| Paclobutrazol | 294.2 | 70.0 | 150 | 45 | Quantifier |

| 294.2 | 129.0 | 100 | 30 | Qualifier | |

| This compound | 297.2 | 73.0 | 150 | 45 | IS Quantifier |

| 297.2 | 129.0 | 100 | 30 | IS Qualifier |

Note: The m/z 70 fragment corresponds to the triazole ring. In the 15N3-labeled standard, this fragment is expected to shift by +3 Da to m/z 73. The m/z 129 fragment corresponds to the chlorophenyl portion and is not expected to shift.

Method Validation Summary

The method should be validated according to standard guidelines to assess its performance. The following table summarizes typical performance data compiled from various studies.

| Parameter | Soil | Potato | Pear |

| Linearity Range | 0.5 - 500 µg/L | 0.5 - 500 µg/L | 0.5 - 1250 µg/L[15] |

| Correlation (r²) | >0.99 | >0.997[6] | >0.999[15] |

| LOD (Limit of Detection) | 5 µg/kg[6] | 2 µg/kg[6] | 0.7 µg/kg[15] |

| LOQ (Limit of Quant.) | 5 µg/kg[6] | 2 µg/kg[6] | 5 µg/kg[15] |

| Recovery (%) | 83 - 106%[6] | 83 - 106%[6] | 82 - 102%[15] |

| RSD (%) | < 10%[6] | < 10%[6] | 2 - 7%[15] |

Conclusion

The described UHPLC-MS/MS method using a stable isotope-labeled internal standard, this compound, provides a robust, sensitive, and accurate tool for the quantitative analysis of paclobutrazol residues in diverse and complex matrices. The simple extraction protocol combined with the specificity of tandem mass spectrometry makes this method highly suitable for high-throughput screening and regulatory monitoring. The use of an SIL-IS is critical for overcoming matrix-induced ionization suppression or enhancement, ensuring the reliability of the quantitative data.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Paclobutrazol Residue Determination in Potato and Soil Using Low Temperature Partition Extraction and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paclobutrazol inhibition of sterol biosynthesis in a cell suspension culture and evidence of an essential role for 24-ethylsterol in plant cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Direct determination of paclobutrazol residues in pear samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Paclobutrazol in Environmental Samples Using (Rac)-Paclobutrazol-15N3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclobutrazol is a widely used plant growth regulator and triazole fungicide. Its persistence in the environment necessitates sensitive and accurate analytical methods for monitoring its residues in various matrices such as soil, water, and agricultural products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for this purpose due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantitative LC-MS/MS analysis by correcting for matrix effects and variations during sample preparation and analysis.[1] This application note describes a robust and reliable LC-MS/MS method for the quantification of paclobutrazol, employing (Rac)-Paclobutrazol-15N3 as an internal standard.

Principle

This method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, this compound, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the extraction process. The analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. Any loss of analyte during sample preparation or variations in instrument response will affect the internal standard to the same extent. Quantification is performed by measuring the ratio of the analyte's response to the internal standard's response, which remains constant regardless of these variations, thus ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Paclobutrazol analytical standard (purity >98%)

-

This compound internal standard (isotopic purity >99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Anhydrous magnesium sulfate (MgSO4)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

0.22 µm syringe filters

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve paclobutrazol and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of paclobutrazol by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1, v/v).

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol to obtain a final concentration of 1 µg/mL.

Sample Preparation (QuEChERS Method for Soil)

-

Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO4 and 1 g of NaCl, vortex immediately for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.

-

Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO4, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Paclobutrazol (Quantifier) | 294.1 | 70.1 | 100 | 30 | 20 |

| Paclobutrazol (Qualifier) | 294.1 | 125.1 | 100 | 30 | 15 |

| This compound (Internal Standard) | 297.1 | 70.1 | 100 | 30 | 20 |

Data Presentation: Expected Method Performance

The following tables summarize the expected quantitative performance of the method based on typical validation results for paclobutrazol analysis in environmental matrices.

Table 1: Linearity and Limit of Quantification

| Parameter | Value |

| Calibration Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 0.5 µg/kg in soil |

Table 2: Accuracy and Precision

| Spiked Concentration (µg/kg) | Recovery (%) | RSD (%) |

| 1 | 95 - 105 | < 10 |

| 10 | 92 - 108 | < 8 |

| 50 | 90 - 110 | < 5 |

Table 3: Recovery

| Matrix | Fortification Level (µg/kg) | Mean Recovery (%) |

| Soil | 5 | 98 |

| Water | 1 | 102 |

| Fruit | 10 | 95 |

Mandatory Visualizations

Caption: Experimental workflow for paclobutrazol analysis.

Caption: Principle of Isotope Dilution Analysis.

References

Application Note: Determination of Paclobutrazol in Soil Samples by LC-MS/MS

Abstract

This application note describes a sensitive and reliable method for the quantitative determination of paclobutrazol in soil samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a straightforward extraction procedure using acetonitrile, followed by analysis with an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and low detection limits, making it suitable for environmental monitoring and agricultural research. The described method has been validated for linearity, recovery, and sensitivity.

Introduction

Paclobutrazol is a plant growth regulator and triazole fungicide used to control vegetative growth and enhance the reproductive growth of various crops. Due to its persistence in soil, there is a growing need for sensitive and accurate analytical methods to monitor its residues in the environment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for analyzing pesticide residues due to its high sensitivity, selectivity, and specificity. This application note provides a detailed protocol for the extraction and analysis of paclobutrazol in soil samples, offering a robust and efficient workflow for researchers and analytical laboratories.

Experimental

Materials and Reagents

-

Paclobutrazol analytical standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Milli-Q or deionized water

-

Centrifuge tubes (50 mL)

-

Syringe filters (0.22 µm)

-

Autosampler vials

Sample Preparation

A simple and efficient solvent extraction method is employed for the preparation of soil samples.

Protocol:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 50 mL of acetonitrile to the tube.[1]

-

Vortex the tube for 1 minute to ensure thorough mixing.

-

Extract the sample using an ultrasonic bath for 10 minutes.[1]

-

Centrifuge the sample at 3000 g for 5 minutes.[1]

-

Collect the supernatant (acetonitrile extract).

-

For enhanced cleanup and separation of the organic layer, the extract can be stored at -20°C for 10 minutes (low-temperature partitioning).[1][2]

-

Filter an aliquot of the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

The analysis is performed on an LC-MS/MS system equipped with a C18 reversed-phase column and a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Value |

| LC System | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient (e.g., 78:22 v/v Acetonitrile:Water)[3] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 294.1 |

| Product Ion (m/z) - Quantifier | 70.1 |

| Product Ion (m/z) - Qualifier | 125.1 |

| Collision Energy (for 70.1) | 16 V |

| Collision Energy (for 125.1) | 48 V |

Note: The optimal collision energies and other MS parameters may vary depending on the instrument used and should be optimized accordingly.

Method Validation and Performance

The analytical method was validated for its linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Quantitative Data for Paclobutrazol in Soil

| Parameter | Result |

| Linearity Range | 0.001 - 0.5 mg/L |

| Correlation Coefficient (r²) | > 0.99 |

| Recovery | 85% - 95%[1] |

| Limit of Detection (LOD) | 0.5 µg/kg[1][2] |

| Limit of Quantification (LOQ) | 5 µg/kg[1][2] |

Diagrams

References

Application Note: UPLC-MS/MS for the Ultrasensitive Detection of Paclobutrazol in Plant Tissues

Introduction

Paclobutrazol (PBZ) is a widely utilized plant growth regulator and triazole fungicide that functions by inhibiting gibberellin biosynthesis.[1] This results in reduced internodal growth, leading to sturdier stems, increased root development, and earlier fruit and seed set in various crops.[1][2] However, due to its persistence and potential toxicity, monitoring its residue levels in agricultural products is crucial for food safety.[3][4] This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of paclobutrazol in plant tissues.

Principle

This method employs a liquid-liquid extraction procedure at low temperatures to efficiently isolate paclobutrazol from complex plant matrices.[3][5] The analyte is then separated from other components using UPLC on a C18 column, followed by detection and quantification using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode and utilizing Multiple Reaction Monitoring (MRM).

Experimental Protocols

1. Sample Preparation and Extraction

This protocol is adapted from methodologies demonstrating high recovery rates for paclobutrazol in various plant tissues.[3][4][5]

-

Materials and Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Paclobutrazol analytical standard

-

Mortar and pestle or a high-speed blender (e.g., Ultra-Turrax)

-

Centrifuge tubes (15 mL or 50 mL)

-

Syringe filters (0.22 µm)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Weigh 5.0 g of the homogenized plant tissue sample (e.g., leaves, stems, fruits) into a 50 mL centrifuge tube. For smaller samples, adjust the solvent volumes accordingly.

-

Add 10 mL of acetonitrile to the tube.

-

Homogenize the sample using a high-speed blender for 1-2 minutes. Alternatively, for smaller or softer tissues, rigorous vortexing for 5 minutes can be employed.

-

For the low-temperature partitioning method, place the sample in a freezer at -20°C for at least 10 minutes to facilitate the separation of the organic and aqueous layers and freeze out interfering substances.[3][5]

-

Centrifuge the sample at 8000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant (acetonitrile layer) and transfer it to a clean tube.

-

The extract can be directly analyzed or, for cleaner samples, an aliquot can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

-

2. UPLC-MS/MS Analysis

The following parameters are a composite of established methods for paclobutrazol analysis.[3][4][6]

-

Instrumentation:

-

UPLC system coupled with a triple quadrupole tandem mass spectrometer.

-

-

UPLC Conditions:

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C.[3]

-

Desolvation Gas Flow: 800 L/hr

-

Nebulizer Gas Pressure: 10 Pa.[3]

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (s) Paclobutrazol (Quantifier) 294.2 70.0 50 0.1 | Paclobutrazol (Qualifier) | 294.2 | 129.0 | 35 | 0.1 |

-

Data Presentation

The following table summarizes the quantitative performance data for the described UPLC-MS/MS method, compiled from various studies.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.5 µg/kg | [3][5] |

| Limit of Quantification (LOQ) | 2 - 5 µg/kg | [3][5] |

| Recovery | 82 - 102% | [7] |

| Linearity (R²) | > 0.99 | - |

| Intraday Precision (RSD%) | < 10% | - |

| Interday Precision (RSD%) | < 15% | - |

Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the detection of paclobutrazol in plant tissues using UPLC-MS/MS.

Caption: Workflow for paclobutrazol detection in plant tissues.

Paclobutrazol Fragmentation Pathway

The diagram below illustrates the proposed fragmentation of the paclobutrazol precursor ion [M+H]⁺.

References

- 1. Paclobutrazol - Wikipedia [en.wikipedia.org]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Paclobutrazol Residue Determination in Potato and Soil Using Low Temperature Partition Extraction and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Direct determination of paclobutrazol residues in pear samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Sample Preparation for Paclobutrazol Analysis in Fruit Matrices

Introduction

Paclobutrazol (PBZ) is a plant growth regulator and triazole fungicide used in agriculture to manage vegetative growth and encourage flowering and fruit set.[1][2] It functions by inhibiting the biosynthesis of gibberellins, which are key hormones in plant development.[1] Due to its persistence in soil and potential for uptake into fruits, regulatory bodies have established Maximum Residue Limits (MRLs) to ensure consumer safety.[3][4] For instance, the MRL for paclobutrazol in pome fruits like apples and pears is set at 0.05 mg/kg in several European countries.[3] Therefore, sensitive and reliable analytical methods are crucial for monitoring paclobutrazol residues in various fruit matrices. This application note details various sample preparation protocols for the analysis of paclobutrazol in fruits.

Sample Preparation Methodologies

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest prior to chromatographic analysis. Several methods have been developed for the extraction of paclobutrazol from fruits, including Matrix Solid-Phase Dispersion (MSPD), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and direct solvent extraction.

-

Matrix Solid-Phase Dispersion (MSPD): This technique combines sample homogenization and cleanup into a single step. It is particularly useful for solid and semi-solid matrices like fruit pulp. The fruit sample is blended with a solid support (e.g., silica gel), which acts as an abrasive to break down the sample structure. This blend is then packed into a column, and the analytes are eluted with an appropriate solvent.

-

QuEChERS: The QuEChERS method is a widely adopted technique for pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption.[5][6][7][8] It typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of sorbents to remove interfering substances like fats, sugars, and pigments.[4]

-

Direct Solvent Extraction: For some matrices and analytical techniques with high selectivity and sensitivity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a simplified direct extraction with a suitable solvent like methanol may be sufficient.[3][9] This approach minimizes sample handling but may be more susceptible to matrix effects.[3]

Experimental Protocols

Protocol 1: Matrix Solid-Phase Dispersion (MSPD) for Mango

This protocol is adapted from a method for the determination of paclobutrazol in mango fruit using HPLC-UV.

Materials:

-

Mango fruit sample

-

Silica gel (sorbent)

-

Alumina and anhydrous sodium sulfate (for cleanup)

-

Eluting solvent: Tetrahydrofuran:Acetonitrile:MilliQ water (1:1:1, v/v/v)

-

Acetonitrile (for final reconstitution)

-

Homogenizer

-

20 mL polyethylene syringe (MSPD column)

-

Vacuum manifold

-

Rotary evaporator

Procedure:

-

Weigh 1.0 g of homogenized mango fruit sample.

-

Add 1.0 g of silica gel and blend for 5 minutes to create a uniform mixture.

-

Prepare the MSPD column by plugging a 20 mL syringe with glass wool and packing it with 1.0 g of alumina and 1.0 g of anhydrous sodium sulfate.

-

Transfer the sample-silica gel mixture to the top of the prepared MSPD column.

-

Elute the paclobutrazol from the column by passing 20 mL of the eluting solvent (Tetrahydrofuran:Acetonitrile:MilliQ water) under vacuum.

-

Collect the eluent in a round-bottom flask.

-

Evaporate the eluent to near dryness using a rotary evaporator.

-

Reconstitute the residue in 5 mL of acetonitrile.

-

The sample is now ready for analysis by HPLC-UV.

Protocol 2: QuEChERS for General Fruit Samples

This is a general protocol based on the QuEChERS methodology for pesticide residue analysis in fruits and vegetables.[5][7][8]

Materials:

-

Homogenized fruit sample

-

Acetonitrile (ACN)[8]

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL centrifuge tubes

-

Centrifuge

Procedure:

-

Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.[8]

-

Add 10 mL of acetonitrile to the tube.[8]

-

Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl).

-

Shake the tube vigorously for 1 minute.[8]

-

Centrifuge the tube at a high speed (e.g., 3000-15,000 rpm) to separate the layers.[5]

-

Transfer an aliquot of the upper acetonitrile layer to a clean centrifuge tube containing d-SPE cleanup sorbents (e.g., a mixture of PSA, C18, and anhydrous MgSO₄).[4]

-

Vortex the tube for 30 seconds.

-

Centrifuge the tube again.

-

The supernatant is now ready for analysis by GC-MS/MS or LC-MS/MS.[5][6][7]

Protocol 3: Direct Methanol Extraction for Pear

This protocol is a rapid method developed for the determination of paclobutrazol in pear samples by LC-MS/MS.[3][9]

Materials:

Procedure:

-

Homogenize the pear sample.

-

Perform an extraction with methanol using a high-speed blender.[9]

-

Directly inject 10 µL of the pear extract into the LC-MS/MS system without any further cleanup.[9]

Data Presentation

Table 1: Recovery and Precision Data for Paclobutrazol in Mango using MSPD-HPLC-UV

| Fortification Level (µg/mL) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| 0.03 | 89-93 | < 3 |

| 0.3 | 89-93 | < 3 |

| Data sourced from Ramesh et al. (2012) |

Table 2: Method Performance for Paclobutrazol in Mango using MSPD-HPLC-UV

| Parameter | Value |

| Linearity Range (µg/mL) | 0.01 - 2.0 |

| Correlation Coefficient (r²) | 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.01 |

| Limit of Quantification (LOQ) (µg/mL) | 0.03 |

| Data sourced from Ramesh et al. (2012) |

Table 3: Recovery and Precision Data for Paclobutrazol in Pear using Direct Methanol Extraction and LC-MS/MS

| Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| 0.005 | 82-102 | 2-7 |

| 0.05 | 82-102 | 2-7 |

| 0.5 | 82-102 | 2-7 |

| Data sourced from Sancho et al. (2003)[3][9] |

Table 4: Method Performance for Paclobutrazol in Pear using Direct Methanol Extraction and LC-MS/MS

| Parameter | Value (µg/kg) |

| Limit of Detection (LOD) | 0.7 |

| Limit of Quantification (LOQ) | 5 |

| Data sourced from Sancho et al. (2003)[3][9] |

Visualizations

Paclobutrazol acts by inhibiting the synthesis of gibberellins, a class of plant hormones. The diagram below illustrates the point of inhibition in a simplified gibberellin biosynthesis pathway.

Caption: Paclobutrazol inhibits gibberellin biosynthesis.

The following workflows illustrate the sample preparation protocols described above.

Caption: MSPD workflow for paclobutrazol analysis in mango.

Caption: General QuEChERS workflow for fruit samples.

Caption: Direct methanol extraction workflow for pear.

References

- 1. scispace.com [scispace.com]

- 2. helixchrom.com [helixchrom.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Residue of Paclobutrazol and Its Regulatory Effects on the Secondary Metabolites of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Rapid Determination of Paclobutrazol in Fruits by QuEChERS Cleanup and Gas Chromatography-tandem Mass Spectrometry [hero.epa.gov]

- 7. Determination of Paclobutrazol Residues in Fruits and Vegetables by QuEChERS-High Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry [spkx.net.cn]

- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 9. Direct determination of paclobutrazol residues in pear samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Highly Sensitive and Accurate Quantification of Paclobutrazol in Water Samples by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction